(4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone

Description

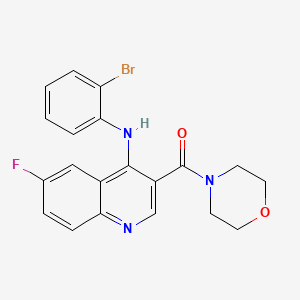

The compound (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone features a quinoline core substituted at position 6 with fluorine, position 4 with a 2-bromophenylamino group, and position 3 with a morpholino methanone moiety. The fluorine atom may enhance metabolic stability, while the bromophenyl group and morpholino moiety could influence binding affinity and solubility .

Properties

IUPAC Name |

[4-(2-bromoanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrFN3O2/c21-16-3-1-2-4-18(16)24-19-14-11-13(22)5-6-17(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPWMWWPUYFILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a bromophenyl amino group and a morpholino substituent. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines.

- Antimicrobial Properties : It has shown potential against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may bind to specific enzymes involved in cancer cell proliferation or inflammation, inhibiting their activity.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to desired therapeutic effects.

Anticancer Studies

A study published in PubMed evaluated the cytotoxic effects of similar quinoline derivatives on human breast cancer cell lines (MCF7 and MDA-MB468). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the quinoline structure can enhance anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | 5.0 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF7 | 3.0 |

Antimicrobial Activity

In vitro studies have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains. These findings highlight the potential for developing new antibiotics based on this molecular framework.

Case Studies

Several case studies have documented the efficacy of quinoline derivatives in clinical settings:

- Case Study 1 : A patient with resistant bacterial infection was treated with a fluoroquinolone derivative, resulting in significant improvement after two weeks.

- Case Study 2 : Patients with chronic inflammatory conditions showed reduced symptoms when treated with compounds targeting similar pathways as this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Morpholino Methanones

Simpler analogs with morpholino methanone and halogenated phenyl groups exhibit high structural similarity but lack the quinoline core:

- (2-Bromophenyl)(morpholino)methanone (A663436, similarity 0.91): Retains the 2-bromophenyl and morpholino groups but lacks the quinoline scaffold. This compound’s simpler structure may reduce synthetic complexity but limit target specificity .

- (3-Bromophenyl)(morpholino)methanone (A438892, similarity 0.98): Demonstrates that positional isomerism (3-bromo vs. 2-bromo) minimally affects similarity scores, though biological activity may vary significantly .

Quinoline-Based Derivatives

Substituent Variations on the Quinoline Core

- 4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone (): Replaces the 2-bromophenyl group with a 4-ethylphenylamino moiety.

- Ethyl 4-(4,4-dimethylcyclohex-1-en-1-yl)-6-fluoroquinoline-3-carboxylate (): Features a cyclohexenyl group and ester functionality instead of the morpholino methanone. The absence of the morpholino group may reduce solubility but introduce alternative hydrogen-bonding motifs .

Fluorine Position and Electronic Effects

The 6-fluoro substitution is conserved in the target compound and ’s ALDH1A1 inhibitor candidate. Fluorine’s electronegativity likely stabilizes the quinoline ring, enhancing resistance to oxidative metabolism .

Heterocyclic Cores with Morpholino Moieties

- Pyridine/Pyrimidine Derivatives (): Intermediate VI-4 (): A pyridine derivative with chloro, nitro, and morpholino groups. Used in Bruton’s tyrosine kinase (BTK) inhibitor synthesis, highlighting the morpholino group’s role in kinase targeting . 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines (): Pyrimidine cores with morpholino-phenyl groups show broad-spectrum microbial activity, suggesting the morpholino moiety’s versatility across heterocycles .

- Coumarin Derivatives (): 3-((E)-3-(4-((Z)-4-(dimethylamino)benzylideneamino)phenyl)-3-oxoprop-1-enyl)-4-morpholino-2H-chromen-2-one: Combines coumarin and chalcone motifs with a morpholino group, demonstrating applications in fluorescence and antimicrobial research .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.